![molecular formula C15H20BClO2 B2479294 2-[(1R,2R)-2-(2-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246490-55-9](/img/structure/B2479294.png)
2-[(1R,2R)-2-(2-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Description
2-[(1R,2R)-2-(2-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C15H20BClO2 and its molecular weight is 278.58. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Application in Organic Chemistry
2-[(1R,2R)-2-(2-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and related compounds have been extensively studied for their synthesis and applications in organic chemistry. Spencer et al. (2002) described the synthesis of derivatives of this compound and explored their inhibitory activity against serine proteases, including thrombin. These compounds displayed weak nitrogen-boron coordination, highlighting their potential in organic synthesis and enzyme inhibition studies (Spencer et al., 2002).
Catalytic Applications
Murata et al. (2002) researched the use of compounds like this compound in catalysis. They found that treating pinacolborane (a related compound) with vinylarenes in the presence of catalytic amounts of specific complexes, such as rhodium and ruthenium, could yield high yields of regio- and stereodefined vinylboronates. This finding has implications for the development of efficient catalytic processes in organic synthesis (Murata et al., 2002).
Material Science and LCD Technology
Das et al. (2015) synthesized novel derivatives of this compound and investigated their application in LCD (Liquid Crystal Display) technology. These boron-containing polyene systems, synthesized through simple and high-yield reactions, show promise as intermediates for creating new materials for LCD technology. Additionally, their potential therapeutic applications for neurodegenerative diseases are being explored (Das et al., 2015).
Crystal Structure Analysis
Seeger and Heller (1985) conducted a detailed study on the crystal structure of a related compound, highlighting the importance of these compounds in crystallography and molecular structure analysis. Their work provides valuable insights into the structural properties of these boron-containing compounds (Seeger & Heller, 1985).
properties
IUPAC Name |
2-[(1R,2R)-2-(2-chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BClO2/c1-14(2)15(3,4)19-16(18-14)12-9-11(12)10-7-5-6-8-13(10)17/h5-8,11-12H,9H2,1-4H3/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUOABSEWNCALW-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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